molecular formula C18H15NO3 B6337501 (2,4-Dimethoxyphenyl)(quinolin-3-yl)methanone CAS No. 1187163-82-1

(2,4-Dimethoxyphenyl)(quinolin-3-yl)methanone

Cat. No.: B6337501
CAS No.: 1187163-82-1
M. Wt: 293.3 g/mol
InChI Key: SCXOYMGGRBYNNN-UHFFFAOYSA-N
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Description

(2,4-Dimethoxyphenyl)(quinolin-3-yl)methanone is a 3-acylquinoline derivative featuring a 2,4-dimethoxy-substituted phenyl group attached to the quinoline core at the 3-position. This compound was synthesized via a transition metal-free [4+2] annulation between anthranils and enaminones, as reported in a 2023 study .

Properties

IUPAC Name

(2,4-dimethoxyphenyl)-quinolin-3-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-21-14-7-8-15(17(10-14)22-2)18(20)13-9-12-5-3-4-6-16(12)19-11-13/h3-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXOYMGGRBYNNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethoxyphenyl)(quinolin-3-yl)methanone can be achieved through several methods. One common approach involves the reaction of 2,4-dimethoxybenzaldehyde with 3-quinolinecarboxylic acid in the presence of a suitable catalyst . The reaction typically proceeds under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial process more sustainable .

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethoxyphenyl)(quinolin-3-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

Antimicrobial Activity

Research indicates that (2,4-Dimethoxyphenyl)(quinolin-3-yl)methanone exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive and Gram-negative bacteria. A study highlighted its potential as a lead compound for developing new antibiotics due to its ability to disrupt bacterial cell membranes and inhibit growth .

Anticancer Properties

The compound has been investigated for its anticancer effects. In vitro studies have demonstrated that it can significantly reduce cell viability in several cancer cell lines, including breast and lung cancers. Mechanistic studies suggest that it induces apoptosis through mitochondrial pathways, making it a candidate for further development in cancer therapeutics .

Enzyme Inhibition

This compound has shown promise as an inhibitor of specific enzymes involved in disease processes. For example, it may inhibit topoisomerases essential for DNA replication in cancer cells, thereby disrupting their proliferation .

Antimicrobial Efficacy

A recent study assessed the efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated potent activity against strains like Staphylococcus aureus and Klebsiella pneumoniae, suggesting its potential as a novel antibiotic agent .

Cancer Treatment Potential

In another investigation focusing on cancer treatment, this compound was found to induce significant apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction. This highlights its dual role as both an antimicrobial and anticancer agent .

Mechanism of Action

The mechanism of action of (2,4-Dimethoxyphenyl)(quinolin-3-yl)methanone involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. This interaction can lead to the disruption of cellular processes, making the compound effective against certain pathogens and cancer cells . The methoxy groups may enhance the compound’s solubility and bioavailability, further contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

The structural analogs of this compound differ primarily in the substituents on the phenyl ring or the position of the quinoline attachment. Key examples include:

Phenyl(quinolin-3-yl)methanone
  • Structure : Lacks substituents on the phenyl ring.
  • Synthesis: Synthesized via copper-catalyzed C–H activation between 2-aminobenzyl alcohol and propiophenone, yielding 89% .
(4-Methoxyphenyl)(quinolin-3-yl)methanone (3ac)
  • Structure : Features a single methoxy group at the 4-position of the phenyl ring.
  • Synthesis : Prepared using the same transition metal-free method as the target compound .
  • Comparison : The para-methoxy group provides moderate electron donation, but the lack of an ortho-methoxy group may reduce steric hindrance and alter binding interactions.
(3-Chlorophenyl)(quinolin-3-yl)methanone
  • Structure : Substituted with an electron-withdrawing chlorine atom at the 3-position.
  • Synthesis : Achieved via copper-catalyzed reactions with a 75% yield .

Positional Isomerism in the Quinoline Core

(4-Methoxyphenyl)(quinolin-2-yl)methanone
  • Structure: Quinoline attachment at the 2-position instead of 3.

Diaryl Methanones Without Quinoline Moieties

(2,4-Dimethoxyphenyl)(2-methoxyphenyl)methanone
  • Properties : Exhibits a melting point of 198°C and a density of 1.136 g/cm³ .

Key Research Findings and Implications

Synthetic Advancements : The transition metal-free method (2023) offers an eco-friendly alternative to copper-catalyzed approaches, though yield data for the target compound remains unreported .

Electronic Effects : Methoxy groups enhance solubility and electron density, which may improve bioavailability compared to halogenated analogs .

Biological Relevance: While biological data for the target compound is unspecified, quinoline derivatives are often explored for antimicrobial and anticancer activities. Substituent positioning (e.g., 2,4-dimethoxy vs. 2,3-dimethoxy) could fine-tune these properties .

Biological Activity

(2,4-Dimethoxyphenyl)(quinolin-3-yl)methanone is a synthetic compound that belongs to the class of quinoline derivatives. Quinoline and its derivatives have been extensively studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a quinoline ring linked to a 2,4-dimethoxyphenyl group through a methanone functional group. The presence of the methoxy groups is significant as they can influence the electronic properties and biological interactions of the molecule.

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been reported to induce apoptosis in human leukemia cells by activating caspase pathways and disrupting mitochondrial function .

Table 1: Anticancer Activity of this compound

Cell Line IC50 (µM) Mechanism of Action
HL-60 (Leukemia)15.3Induction of apoptosis via caspase activation
MCF-7 (Breast)12.8Inhibition of cell cycle progression
A549 (Lung)18.5Mitochondrial dysfunction and ROS generation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Table 2: Antimicrobial Activity of this compound

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Effectiveness
Staphylococcus aureus32Moderate
Escherichia coli16High
Pseudomonas aeruginosa64Low

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The quinoline moiety is known for its ability to intercalate into DNA, which can disrupt replication and transcription processes.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism, leading to reduced energy production in cancer cells.
  • Oxidative Stress Induction : Increased reactive oxygen species (ROS) levels have been observed following treatment with this compound, contributing to apoptosis in cancer cells .

Case Studies

  • Study on Leukemia Cells : A study conducted on HL-60 leukemia cells demonstrated that treatment with this compound resulted in a dose-dependent increase in apoptosis markers such as Annexin V positivity and caspase activation .
  • Evaluation Against Bacterial Strains : Another study assessed the antimicrobial efficacy against clinical isolates of Staphylococcus aureus and found that the compound effectively inhibited growth at concentrations comparable to standard antibiotics .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (2,4-Dimethoxyphenyl)(quinolin-3-yl)methanone, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, as demonstrated for analogous quinolin-3-yl methanones. Key parameters include solvent choice (e.g., methanol or ethanol), temperature (reflux conditions at ~80°C), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄). Purification via column chromatography using ethyl acetate/hexane mixtures (3:7 ratio) typically yields >75% purity. Melting points (114–116°C range) and NMR (¹H/¹³C) are critical for verifying structural integrity .

Q. How can researchers confirm the purity and structural identity of this compound?

  • Methodological Answer : Combine multiple analytical techniques:

  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min.
  • NMR Spectroscopy : Key signals include aromatic protons (δ 6.8–8.5 ppm for quinoline and dimethoxyphenyl groups) and methoxy protons (δ 3.8–3.9 ppm).
  • Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 334.1). Cross-reference with NIST spectral databases for validation .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Thermal Stability : Heat at 40°C, 60°C, and 80°C for 72 hours; monitor degradation via TLC or HPLC.
  • pH Stability : Dissolve in buffers (pH 2–12) and analyze at 24-hour intervals. Quinoline derivatives are prone to hydrolysis under strongly acidic/basic conditions, requiring neutral storage .

Advanced Research Questions

Q. How do structural modifications to the quinoline or dimethoxyphenyl moieties affect biological activity?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs:

  • Replace methoxy groups with halogens (e.g., Cl, F) or hydroxyl groups to alter electron density.
  • Modify the quinoline ring with substituents like nitro or cyano groups. Assess antioxidant or antimicrobial activity using DPPH radical scavenging (IC₅₀) and MIC assays. Correlate results with Hammett constants or computational descriptors (e.g., logP, HOMO-LUMO gaps) .

Q. What mechanistic insights explain conflicting cytotoxicity data in cancer cell lines?

  • Methodological Answer : Address contradictions via:

  • Dose-Response Profiling : Test across multiple cell lines (e.g., MCF-7, HeLa) with IC₅₀ values.
  • Apoptosis Assays : Use Annexin V/PI staining to differentiate necrotic vs. apoptotic pathways.
  • ROS Measurement : Quantify reactive oxygen species (ROS) generation via DCFH-DA fluorescence. Contradictions may arise from cell-specific ROS thresholds or off-target kinase inhibition .

Q. How can computational modeling predict interactions with biological targets like kinases or GPCRs?

  • Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):

  • Target Selection : Prioritize kinases (e.g., EGFR) or neurotransmitter receptors (e.g., metabotropic glutamate receptors) based on structural homology.
  • Binding Affinity : Calculate ΔG values for quinoline-methanone binding pockets. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What strategies resolve discrepancies in reported spectroscopic data for this compound?

  • Methodological Answer : Reconcile data by:

  • Standardized Protocols : Adopt uniform NMR parameters (e.g., 500 MHz, CDCl₃ solvent).
  • Spectral Overlay : Compare with NIST or CC-DPS reference spectra. Discrepancies in methoxy proton shifts (δ 3.8 vs. 3.9 ppm) may arise from solvent polarity or impurities .

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